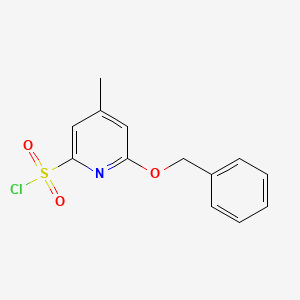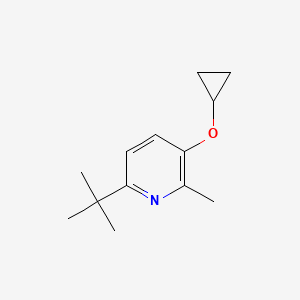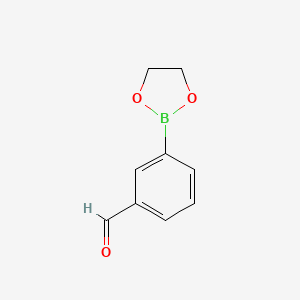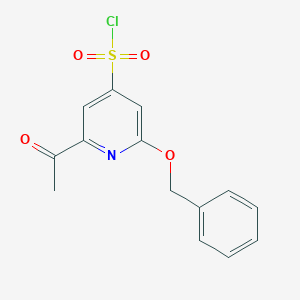
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is an organic compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of an acetyl group at the 2-position, a benzyloxy group at the 6-position, and a sulfonyl chloride group at the 4-position of the pyridine ring. It is a versatile intermediate used in various chemical syntheses and has applications in different fields such as medicinal chemistry and material science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride typically involves multiple steps. One common method starts with the acetylation of 6-(benzyloxy)pyridine, followed by sulfonylation. The reaction conditions often require the use of reagents such as acetyl chloride for acetylation and chlorosulfonic acid for sulfonylation. The reactions are usually carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors allows for precise control over reaction parameters, leading to consistent product quality. The scalability of the synthetic route is crucial for industrial applications, ensuring that large quantities of the compound can be produced reliably.
化学反应分析
Types of Reactions
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines or alcohols, leading to the formation of sulfonamide or sulfonate derivatives.
Oxidation and Reduction: The acetyl group can be oxidized to a carboxylic acid or reduced to an alcohol, depending on the reagents and conditions used.
Coupling Reactions: The benzyloxy group can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols, often in the presence of a base such as triethylamine.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, carboxylic acids, alcohols, and various coupled products, depending on the specific reaction pathway chosen.
科学研究应用
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying biological processes and developing diagnostic tools.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and coatings, due to its reactive functional groups.
作用机制
The mechanism of action of 2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is largely dependent on its functional groups. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, making it useful for modifying other molecules. The acetyl and benzyloxy groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with molecular targets. The specific pathways and targets involved vary based on the application and the nature of the molecules it interacts with.
相似化合物的比较
Similar Compounds
2-Acetyl-6-(benzyloxy)pyridine: Lacks the sulfonyl chloride group, making it less reactive in certain substitution reactions.
6-(Benzyloxy)pyridine-4-sulfonyl chloride:
2-Acetylpyridine-4-sulfonyl chloride: Lacks the benzyloxy group, which can influence its ability to participate in coupling reactions.
Uniqueness
2-Acetyl-6-(benzyloxy)pyridine-4-sulfonyl chloride is unique due to the combination of its functional groups, which provide a balance of reactivity and versatility. This makes it a valuable intermediate in various synthetic pathways and applications, distinguishing it from other similar compounds.
属性
分子式 |
C14H12ClNO4S |
|---|---|
分子量 |
325.8 g/mol |
IUPAC 名称 |
2-acetyl-6-phenylmethoxypyridine-4-sulfonyl chloride |
InChI |
InChI=1S/C14H12ClNO4S/c1-10(17)13-7-12(21(15,18)19)8-14(16-13)20-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3 |
InChI 键 |
JMNZSKGCQBXDEZ-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=NC(=CC(=C1)S(=O)(=O)Cl)OCC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


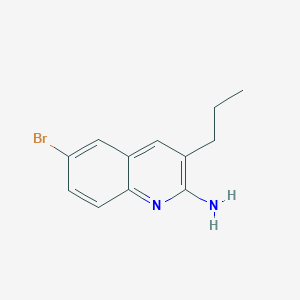
![1-[2-Methyl-6-(trifluoromethyl)pyridin-4-YL]ethanone](/img/structure/B14847262.png)

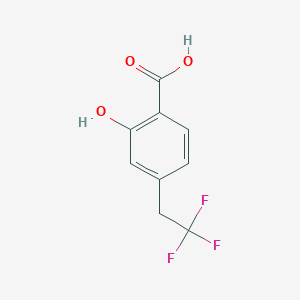
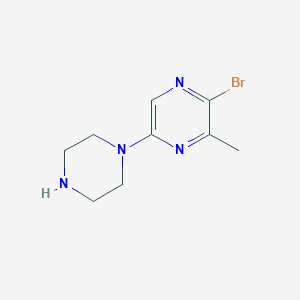
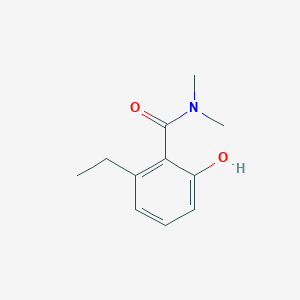

![2-[6-Chloro-5-(trifluoromethyl)pyridin-2-YL]ethanamine](/img/structure/B14847296.png)



